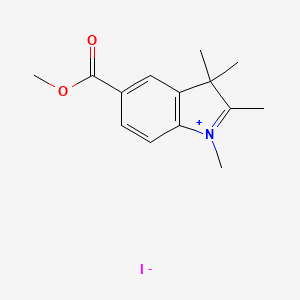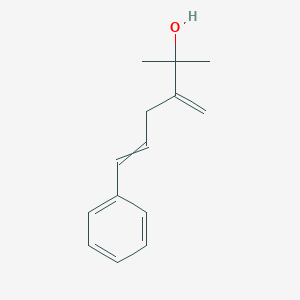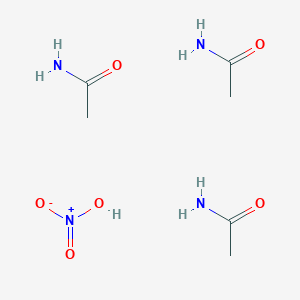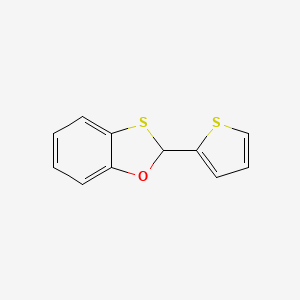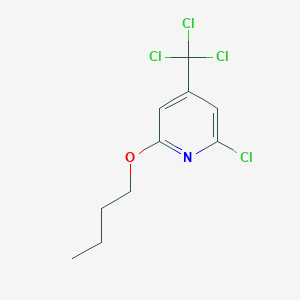
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a derivative of pyridine, characterized by the presence of butoxy, chloro, and trichloromethyl groups attached to the pyridine ring. This compound is often used as a nitrification inhibitor, which helps in controlling the conversion of ammonium to nitrate in soil, thereby reducing nitrogen loss and improving fertilizer efficiency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction is carried out in specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine, such as 2-butoxy-6-hydroxy-4-(trichloromethyl)pyridine and 2-butoxy-6-chloro-4-(dichloromethyl)pyridine .
Applications De Recherche Scientifique
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on microbial activity in soil, particularly its role as a nitrification inhibitor.
Medicine: Investigated for potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Mécanisme D'action
The primary mechanism of action of 2-Butoxy-6-chloro-4-(trichloromethyl)pyridine involves the inhibition of nitrification in soil. This compound targets the Nitrosomonas bacteria, which are responsible for the oxidation of ammonium to nitrite. By inhibiting this process, the compound helps in retaining ammonium in the soil, thereby enhancing nitrogen availability for plants .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Another nitrification inhibitor with similar applications in agriculture.
2-Butoxy-4-(trichloromethyl)pyridine: A structural analog with variations in the position of the chloro group.
Uniqueness
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
52328-09-3 |
|---|---|
Formule moléculaire |
C10H11Cl4NO |
Poids moléculaire |
303.0 g/mol |
Nom IUPAC |
2-butoxy-6-chloro-4-(trichloromethyl)pyridine |
InChI |
InChI=1S/C10H11Cl4NO/c1-2-3-4-16-9-6-7(10(12,13)14)5-8(11)15-9/h5-6H,2-4H2,1H3 |
Clé InChI |
NUYRRPHWZXKRBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


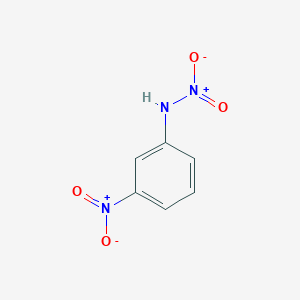

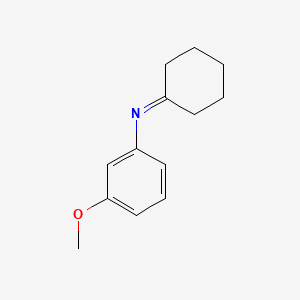

![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)

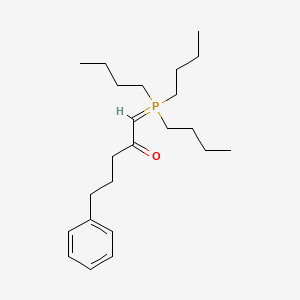


![N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14633087.png)
